molecular formula C19H20N4O2S3 B1225617 2-(1,3-Benzothiazol-2-ylmethylthio)-1-butyl-5-benzimidazolesulfonamide

2-(1,3-Benzothiazol-2-ylmethylthio)-1-butyl-5-benzimidazolesulfonamide

Cat. No. B1225617
M. Wt: 432.6 g/mol
InChI Key: JDMUFUINJWKLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylmethylthio)-1-butyl-5-benzimidazolesulfonamide is a member of benzothiazoles.

Scientific Research Applications

Antitumor Activity

A study by Sławiński and Brzozowski (2006) synthesized novel compounds similar to 2-(1,3-Benzothiazol-2-ylmethylthio)-1-butyl-5-benzimidazolesulfonamide, finding that certain derivatives exhibited significant in vitro antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Photo-Physical Characteristics

Padalkar et al. (2011) explored the photo-physical properties of compounds related to 2-(1,3-Benzothiazol-2-ylmethylthio)-1-butyl-5-benzimidazolesulfonamide. They observed that these compounds exhibited single absorption and dual emission characteristics, indicating potential in photophysical applications (Padalkar et al., 2011).

Antimicrobial Activity

Research by Padalkar et al. (2016) synthesized derivatives of benzothiazole, including compounds similar to the one , and evaluated their antibacterial and antifungal activities, demonstrating effectiveness against strains like Escherichia coli and Staphylococcus aureus (Padalkar et al., 2016).

Synthesis and Applications

Several other studies have focused on the synthesis and potential applications of benzothiazole derivatives. For instance, Bradshaw et al. (2002) discussed novel antitumor properties and metabolic pathways of benzothiazole compounds (Bradshaw et al., 2002). Gao et al. (2015) reported on the synthesis of benzothiazoles using environmentally friendly methods (Gao et al., 2015). Yen et al. (2006) described the synthesis of benzothiazole compounds for catalytic applications (Yen et al., 2006).

properties

Molecular Formula

C19H20N4O2S3

Molecular Weight

432.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylmethylsulfanyl)-1-butylbenzimidazole-5-sulfonamide

InChI

InChI=1S/C19H20N4O2S3/c1-2-3-10-23-16-9-8-13(28(20,24)25)11-15(16)22-19(23)26-12-18-21-14-6-4-5-7-17(14)27-18/h4-9,11H,2-3,10,12H2,1H3,(H2,20,24,25)

InChI Key

JDMUFUINJWKLBE-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SCC3=NC4=CC=CC=C4S3

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Benzothiazol-2-ylmethylthio)-1-butyl-5-benzimidazolesulfonamide
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2-(1,3-Benzothiazol-2-ylmethylthio)-1-butyl-5-benzimidazolesulfonamide
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2-(1,3-Benzothiazol-2-ylmethylthio)-1-butyl-5-benzimidazolesulfonamide
Reactant of Route 5
2-(1,3-Benzothiazol-2-ylmethylthio)-1-butyl-5-benzimidazolesulfonamide
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2-(1,3-Benzothiazol-2-ylmethylthio)-1-butyl-5-benzimidazolesulfonamide

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